Cas no 2687222-59-7 (Enpp-1-IN-14)

Enpp-1-IN-14 structure
Enpp-1-IN-14 structure
商品名:Enpp-1-IN-14
CAS番号:2687222-59-7
MF:C15H22ClN5O4S
メガワット:403.88
CID:5146706
PubChem ID:156824020

Enpp-1-IN-14 化学的及び物理的性質

名前と識別子

    • 4-(6,7-dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide hydrochloride
    • CS-0568242
    • DA-63209
    • MS-26897
    • 2687222-59-7
    • HY-147389
    • SCHEMBL23726377
    • EX-A6944
    • 4-(6,7-dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide;hydrochloride
    • Enpp-1-IN-14
    • AKOS040758903
    • インチ: 1S/C15H21N5O4S.ClH/c1-23-13-8-11-12(9-14(13)24-2)17-10-18-15(11)19-4-3-5-20(7-6-19)25(16,21)22;/h8-10H,3-7H2,1-2H3,(H2,16,21,22);1H
    • InChIKey: QUKMVZAYVWFICZ-UHFFFAOYSA-N
    • ほほえんだ: O(C1C(=CC2N=CN=C(N3CCCN(S(=O)(=O)N)CC3)C=2C=1)OC)C.Cl

計算された属性

  • せいみつぶんしりょう: 403.1081031g/mol
  • どういたいしつりょう: 403.1081031g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 543
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 119Ų

Enpp-1-IN-14 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-147389-25mg
Enpp-1-IN-14
2687222-59-7 99.87%
25mg
¥5500 2024-04-18
MedChemExpress
HY-147389-50mg
Enpp-1-IN-14
2687222-59-7 99.87%
50mg
¥8500 2024-04-18
MedChemExpress
HY-147389-10mM*1mLinDMSO
Enpp-1-IN-14
2687222-59-7 99.87%
10mM*1mLinDMSO
¥1650 2023-02-14
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S89542-10mg
Enpp-1-IN-14
2687222-59-7 98%
10mg
¥2000.00 2023-02-14
MedChemExpress
HY-147389-10mM*1 mL in DMSO
Enpp-1-IN-14
2687222-59-7 99.87%
10mM*1 mL in DMSO
¥1650 2024-04-18
1PlusChem
1P025PEM-50mg
Enpp-1-IN-14
2687222-59-7 99%
50mg
$1009.00 2024-05-08
1PlusChem
1P025PEM-100mg
Enpp-1-IN-14
2687222-59-7 99%
100mg
$1582.00 2024-05-08
Ambeed
A1678573-50mg
4-(6,7-Dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide hydrochloride
2687222-59-7 99%
50mg
$277.0 2025-03-04
1PlusChem
1P025PEM-10mg
Enpp-1-IN-14
2687222-59-7 99%
10mg
$313.00 2024-05-08
MedChemExpress
HY-147389-100mg
Enpp-1-IN-14
2687222-59-7 99.87%
100mg
¥13500 2023-08-31

Enpp-1-IN-14 関連文献

Enpp-1-IN-14に関する追加情報

Enpp-1-IN-14 (CAS No. 2687222-59-7): A Promising Small Molecule Inhibitor for Therapeutic Applications

Enpp-1-IN-14 (CAS No. 2687222-59-7) is a novel small molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), an enzyme with significant implications in various physiological and pathological processes. This compound has garnered attention in recent years due to its potential therapeutic applications in areas such as cancer immunotherapy, metabolic disorders, and cardiovascular diseases. As research into ENPP1 inhibitors continues to expand, Enpp-1-IN-14 stands out as a promising candidate for drug development.

The growing interest in ENPP1 inhibition stems from its role in regulating extracellular nucleotide metabolism, particularly the hydrolysis of ATP to generate AMP and inorganic pyrophosphate (PPi). This process is crucial in modulating purinergic signaling pathways, which are involved in immune responses, inflammation, and tissue mineralization. Researchers have identified Enpp-1-IN-14 as a potent and selective inhibitor that can effectively block ENPP1 activity, making it valuable for both basic research and potential clinical applications.

Recent studies have highlighted the potential of Enpp-1-IN-14 in cancer immunotherapy, one of the most rapidly evolving fields in oncology. By inhibiting ENPP1, this compound can enhance the immunostimulatory effects of extracellular ATP while reducing the production of immunosuppressive adenosine. This dual mechanism makes Enpp-1-IN-14 particularly interesting for combination therapies with immune checkpoint inhibitors, addressing a key challenge in current cancer treatment strategies.

Beyond oncology, Enpp-1-IN-14 shows promise in addressing metabolic disorders such as insulin resistance and type 2 diabetes. ENPP1 has been implicated in the regulation of insulin signaling, and its inhibition may improve glucose metabolism. The compound's ability to modulate these pathways has sparked interest in its potential as a novel therapeutic approach for metabolic diseases, an area where new treatment options are urgently needed.

The chemical properties of Enpp-1-IN-14 (CAS No. 2687222-59-7) contribute to its pharmacological potential. With favorable drug-like characteristics including appropriate molecular weight, lipophilicity, and solubility, this small molecule demonstrates good bioavailability and tissue distribution in preclinical studies. These properties make it suitable for further optimization and development as a clinical candidate.

In the context of cardiovascular research, Enpp-1-IN-14 has shown potential in preventing pathological calcification, a process where ENPP1 plays a critical role. Vascular calcification contributes to various cardiovascular diseases, and effective inhibitors could provide new treatment avenues. The compound's ability to interfere with this process while maintaining physiological mineralization makes it particularly valuable for therapeutic development.

The development of Enpp-1-IN-14 aligns with current trends in precision medicine and targeted therapy. As researchers continue to unravel the complex roles of ENPP1 in different tissues and disease states, the potential applications of this inhibitor may expand further. Its selectivity profile suggests it may have advantages over broader-spectrum approaches, potentially reducing off-target effects and improving therapeutic outcomes.

From a drug discovery perspective, Enpp-1-IN-14 represents an important tool compound for studying ENPP1 biology. Its well-characterized activity and chemical properties make it valuable for both academic research and pharmaceutical development. The compound's patent status and commercial availability have facilitated its adoption across multiple research institutions, contributing to a growing body of literature on ENPP1 inhibition.

As interest in purinergic signaling modulators continues to grow, Enpp-1-IN-14 stands at the forefront of this emerging field. The compound's versatility across multiple therapeutic areas reflects the fundamental importance of ENPP1 in human physiology and pathology. Ongoing research is expected to further elucidate its mechanisms of action and potential clinical applications, making it a compound to watch in coming years.

The commercial availability of Enpp-1-IN-14 (CAS No. 2687222-59-7) from reputable suppliers has accelerated research in this area, enabling more laboratories to explore ENPP1 biology and therapeutic potential. Standardized protocols for its use in various assay systems have been established, facilitating reproducibility across studies and supporting the compound's growing reputation as a valuable research tool.

Looking forward, the development of Enpp-1-IN-14 derivatives and analogs may lead to improved pharmacological properties and expanded clinical applications. Structure-activity relationship studies using this compound as a starting point could yield even more potent and selective ENPP1 inhibitors, addressing current limitations and opening new therapeutic possibilities.

In summary, Enpp-1-IN-14 represents an exciting development in the field of enzyme inhibitors, with broad potential across multiple therapeutic areas. Its well-characterized activity against ENPP1, combined with favorable drug-like properties, positions it as both a valuable research tool and a promising candidate for further drug development. As our understanding of ENPP1 biology continues to evolve, so too will the applications of this innovative compound.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量